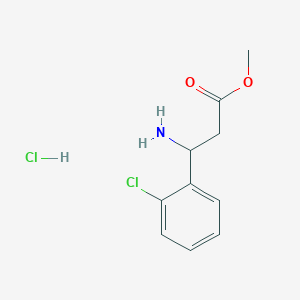![molecular formula C13H15ClN2O B1419321 3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 1217862-29-7](/img/structure/B1419321.png)
3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
“3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one” is a chemical compound with the molecular weight of 250.73 . It is used as an intermediate in the synthesis of various pharmaceutical and agricultural chemicals .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate), to get Chlorantraniliprole . Another method involves the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H15ClN2O/c1-13(2)7-9(6-10(17)8-13)16-11-4-3-5-15-12(11)14/h3-6,16H,7-8H2,1-2H3 .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds . It also plays a role in the oxyfunctionalization of pyridine derivatives .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.73 and is stored at temperatures between 2-8°C .
Scientific Research Applications
Molecular Structures and Hydrogen Bonding
- The molecular structure of similar compounds shows polarized molecular-electronic structures, with hydrogen bonding playing a significant role in their supramolecular arrangement. This has implications for understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Synthesis and Transformation
- The synthesis of related cyclohex-2-enones and their transformations have been explored, indicating potential applications in the development of new molecular structures and chemical processes (Majumdar & Samanta, 2001).
Chemical Reactions
- Chemical reactions involving similar compounds, like the formation of 3-amino-5,5-dimethylcyclohex-2-ene-1-thiones, highlight the compound's reactivity and potential for creating novel chemical entities (Timokhina & Kanitskaya, 2009).
Drug Design and Development
- While direct references to the specific compound 3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one are limited, the structural and chemical properties of closely related compounds have been studied for potential applications in drug design and development, particularly in the field of anticancer drugs (Fadda, Etman, El-Seidy, & Elattar, 2012).
Crystallography and Material Science
- Crystallographic studies of compounds with similar structures have been conducted to understand their molecular arrangement, which could have implications for material science and engineering (Hu, Yang, Luo, & Li, 2011).
Mechanism of Action
properties
IUPAC Name |
3-[(2-chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2)7-9(6-10(17)8-13)16-11-4-3-5-15-12(11)14/h3-6,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEHDMJRGXLUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(N=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176281 | |
| Record name | 3-[(2-Chloro-3-pyridinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
CAS RN |
1217862-29-7 | |
| Record name | 3-[(2-Chloro-3-pyridinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-3-pyridinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)


![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)






![3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)